molecular formula C15H11N5O3 B11706805 N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine

N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B11706805
M. Wt: 309.28 g/mol
InChI Key: HICHFAJLPJCMBA-GIJQJNRQSA-N
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Description

N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a nitrophenoxy group, and a phenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine typically involves a multi-step process. One common method includes the condensation reaction between 2-(2-nitrophenoxy)benzaldehyde and 4H-1,2,4-triazol-4-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.

    Biology: The compound exhibits potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenoxy group may contribute to the compound’s ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells. These interactions can result in various biological effects, including antimicrobial and antitumor activities.

Comparison with Similar Compounds

Similar Compounds

  • **N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
  • 2-(2-Nitrophenoxy)-N’-{(E)-[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide
  • N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

This compound stands out due to its unique combination of a triazole ring and a nitrophenoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H11N5O3

Molecular Weight

309.28 g/mol

IUPAC Name

(E)-1-[2-(2-nitrophenoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C15H11N5O3/c21-20(22)13-6-2-4-8-15(13)23-14-7-3-1-5-12(14)9-18-19-10-16-17-11-19/h1-11H/b18-9+

InChI Key

HICHFAJLPJCMBA-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C=NN=C2)OC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C=NN=C2)OC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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